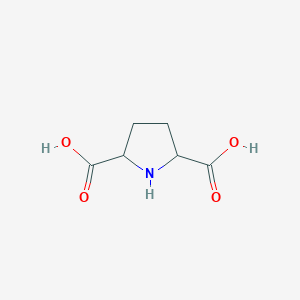

2,5-Pyrrolidinedicarboxylic acid

Übersicht

Beschreibung

2,5-Pyrrolidinedicarboxylic acid is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

2,5-Pyrrolidinedicarboxylic acid, also known as 2,5-PDA, is a natural N-heterocyclic compound . It is widely distributed in industrial wastewater and is used as a precursor in the synthesis of pesticides and drugs in agriculture and industries . The primary target of 2,5-PDA is the bacterium Agrobacterium sp. strain YJ-5, which can utilize 2,5-PDA as the sole carbon source for growth .

Mode of Action

The interaction of 2,5-PDA with its target, Agrobacterium sp. strain YJ-5, results in the biodegradation of 2,5-PDA . This bacterium can completely degrade 2,5-PDA within 7 days under optimal growth conditions of temperature (30°C), pH (7.0), and substrate concentration (0.6 mmol −1) .

Biochemical Pathways

The biodegradation of 2,5-PDA by Agrobacterium sp. strain YJ-5 involves the conversion of 2,5-PDA into a new intermediate, 6-hydroxy-2,5-PDA . This conversion occurs when the electron acceptor (2,6-dichlorophenolindophenol) is employed . The identification of this new intermediate provides new insights into the biodegradation pathway of pyridine dicarboxylate .

Pharmacokinetics

strain YJ-5 suggests that this compound can be metabolized and eliminated from the environment

Result of Action

The molecular and cellular effects of 2,5-PDA’s action involve the degradation of the compound into a new intermediate, 6-hydroxy-2,5-PDA . This degradation process is facilitated by the bacterium Agrobacterium sp. strain YJ-5 . The degradation of 2,5-PDA can help in the removal of this compound from industrial wastewater, thereby reducing its environmental impact .

Action Environment

The action of 2,5-PDA is influenced by environmental factors such as temperature, pH, and substrate concentration . The optimal conditions for the growth of Agrobacterium sp. strain YJ-5 and the degradation of 2,5-PDA are a temperature of 30°C, a pH of 7.0, and a substrate concentration of 0.6 mmol −1 . These conditions can influence the efficacy and stability of 2,5-PDA’s action .

Biochemische Analyse

Biochemical Properties

2,5-Pyrrolidinedicarboxylic acid can be utilized as the sole carbon source for growth by certain bacteria, such as the Agrobacterium sp. strain YJ-5 . The compound interacts with various enzymes and proteins within these organisms, facilitating its biodegradation .

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a carbon source. The compound influences cell function by serving as a key nutrient, impacting various cellular processes .

Molecular Mechanism

At the molecular level, this compound is converted into a new intermediate, 6-hydroxy-2,5-Pyrrolidinedicarboxylic acid, by cell extracts of strain YJ-5 . This conversion involves binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is completely degraded within 7 days under optimal growth conditions . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro studies .

Metabolic Pathways

This compound is involved in specific metabolic pathways within organisms that can utilize it as a carbon source . It interacts with various enzymes and cofactors during its metabolism .

Biologische Aktivität

2,5-Pyrrolidinedicarboxylic acid (also known as 2,5-PDA) is a compound of significant interest due to its diverse biological activities. This article presents an overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects. Additionally, it discusses the mechanisms of action and relevant case studies.

2,5-PDA is a natural N-heterocyclic compound that can be synthesized through various methods, including hydrothermal processes and enzymatic transformations. Its structure allows it to participate in numerous biochemical interactions, making it a valuable candidate for pharmaceutical applications.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that 2,5-PDA exhibits notable antimicrobial properties. In one study, various derivatives of 2,5-PDA were tested against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed significant antimicrobial activity, outperforming traditional antibiotics in some cases.

| Compound No. | Dose (mg/kg) | % Protection Against Edema | % Inhibition of Plasma PGE2 |

|---|---|---|---|

| 3 | 2.5 | 86.16 ± 0.052 | 59.45 ± 0.050 |

| 4 | 5.0 | 98.56 ± 0.060 | 80.01 ± 0.058 |

| 12 | 5.0 | 99.36 ± 0.080 | 86.18 ± 0.071 |

These results suggest that derivatives of 2,5-PDA could serve as effective antimicrobial agents, particularly in the treatment of infections resistant to conventional therapies .

2. Anti-inflammatory Activity

The anti-inflammatory effects of 2,5-PDA have also been investigated extensively. In experimental models of inflammation, compounds derived from 2,5-PDA demonstrated the ability to inhibit the production of pro-inflammatory cytokines and reduce edema significantly.

In a study evaluating the anti-inflammatory potential of various derivatives, it was found that compounds derived from 2,5-PDA could inhibit plasma PGE2 levels effectively, which is a marker for inflammation:

- Most Active Compounds : Compounds such as 6 , 12 , and 10a exhibited the highest levels of anti-inflammatory activity at doses of 5 mg/kg .

3. Anticancer Potential

Emerging research has indicated that 2,5-PDA may possess anticancer properties by modulating cellular pathways involved in tumor growth and metastasis. The compound has been shown to interact with key proteins involved in cancer cell proliferation and survival.

A recent study highlighted its role in blocking the D-DT-induced activation of CD74, a receptor implicated in cancer progression:

- Mechanism : By inhibiting the MIF/CD74 and D-DT/CD74 signaling axes, 2,5-PDA may prevent tumor growth and enhance the efficacy of existing therapies .

Case Studies

- Biodegradation Study : A notable case study focused on the biodegradation of 2,5-PDA by Agrobacterium sp., which utilized the compound as its sole carbon source for growth. The strain was able to completely degrade 2,5-PDA within seven days under optimal conditions (30°C, pH 7). This finding suggests potential applications in bioremediation efforts for environments contaminated with pyridine derivatives .

- Clinical Implications : In clinical settings, the anti-inflammatory properties of derivatives based on 2,5-PDA have shown promise in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,5-PDCA in cancer therapy. It has been shown to selectively inhibit the activation of CD74 via D-dopachrome tautomerase (D-DT), demonstrating a remarkable 79-fold selectivity over macrophage migration inhibitory factor (MIF) . This selectivity suggests that 2,5-PDCA could be developed into a therapeutic agent targeting specific cancer pathways.

Metal Complexes

The synthesis of metal complexes with 2,5-PDCA has been explored for their antiproliferative properties. For instance, platinum(IV) complexes with acetyl-substituted pyridine ligands exhibit higher in vitro activity against various tumor cell lines compared to traditional chemotherapeutics like cisplatin . These complexes are being investigated for their potential use in targeted cancer therapies.

Biochemical Applications

Biocatalytic Processes

2,5-PDCA can be produced through biocatalytic processes involving the modification of bacteria such as Rhodococcus jostii. This approach utilizes lignin and other renewable feedstocks to produce pyridinedicarboxylic acids efficiently. Such bioconversion methods are significant for sustainable chemical production .

Interaction with Heavy Metals

Research has shown that 2,5-PDCA interacts with various heavy metal ions (e.g., Zn(II), Ni(II), Cu(II)), which can be utilized in environmental chemistry to study metal ion binding and remediation strategies . These interactions are characterized using techniques like polarography and NMR spectroscopy, providing insights into the stability and formation of metal complexes.

Material Science Applications

Synthesis of Polymers

The compound is also explored in the synthesis of biodegradable polymers. Copolymers formed from PDCA derivatives exhibit properties similar to polybutylene adipate co-terephthalate (PBAT), making them suitable replacements for conventional plastics . The flexibility and toughness of these materials hold promise for various applications in packaging and other industries.

Coordination Polymers

2,5-PDCA can be used in the preparation of three-dimensional coordination polymers with lanthanide ions. These materials have potential applications in luminescent devices and as catalysts in organic reactions .

Case Studies

Eigenschaften

IUPAC Name |

pyrrolidine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXSPYPKBXRBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330328 | |

| Record name | 2,5-pyrrolidinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72000-65-8 | |

| Record name | 2,5-pyrrolidinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.